4-(1-Aminopropan-2-YL)oxepan-4-OL is a chemical compound characterized by its unique structure, which includes an oxepane ring and an amino group. This compound falls under the category of amino alcohols and is significant in various scientific fields, including organic chemistry and medicinal chemistry. Its molecular formula is with a molecular weight of 173.25 g/mol. The compound's systematic name reflects its structural components, indicating the presence of an amine and hydroxyl functional groups attached to the oxepane ring.
The compound can be synthesized in laboratory settings, often involving specific reaction conditions to ensure purity and yield. While detailed industrial production methods are not extensively documented, it is primarily produced in specialized chemical manufacturing facilities. The classification of this compound as an amino alcohol places it among compounds that exhibit both alcohol and amine characteristics, making it versatile for various applications in chemical synthesis and biological research.
The synthesis of 4-(1-Aminopropan-2-YL)oxepan-4-OL typically involves cyclization reactions starting from linear precursors that contain both amino and hydroxyl groups. One common method includes:
The synthesis process requires careful monitoring of reaction parameters, including temperature, pH, and time, to ensure the desired product is obtained without significant by-products. Quality control measures are essential to maintain the integrity of the final product.
The molecular structure of 4-(1-Aminopropan-2-YL)oxepan-4-OL can be represented using various chemical notations:
| Property | Value |
|---|---|
| Molecular Formula | C9H19NO2 |
| Molecular Weight | 173.25 g/mol |
| InChI | InChI=1S/C9H19NO2/c1-8(7-10)9(11)3-2-5-12-6-4-9/h8,11H,2-7,10H2,1H3 |
4-(1-Aminopropan-2-YL)oxepan-4-OL can undergo several types of chemical reactions:
Common reagents involved in these reactions include:
The specific outcomes of these reactions depend on the conditions employed, such as temperature and solvent choice.
The physical properties of 4-(1-Aminopropan-2-YL)oxepan-4-OL include its state at room temperature (typically a liquid or solid depending on purity), solubility in polar solvents due to its hydroxyl group, and potential volatility.
The chemical properties include:
These properties make it suitable for a variety of applications in both research and industrial contexts.
4-(1-Aminopropan-2-YL)oxepan-4-OL has numerous applications across different fields:
This compound's unique structure allows researchers to explore its potential in novel applications within pharmaceuticals and materials science, highlighting its versatility as a chemical entity suitable for further investigation in scientific research.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8